molecular formula C16H21N3O3 B7690302 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide

Cat. No. B7690302
M. Wt: 303.36 g/mol
InChI Key: RZEPISPPAAIMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves its ability to modulate the activity of GABA(A) receptors. This compound has been shown to enhance the activity of these receptors, leading to increased inhibition of neuronal activity. This effect is thought to underlie its potential as a treatment for epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide include its ability to modulate the activity of GABA(A) receptors, leading to increased inhibition of neuronal activity. This compound has also been shown to have anxiolytic and sedative effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide in lab experiments is its ability to selectively modulate the activity of GABA(A) receptors. This makes it a useful tool for investigating the role of these receptors in various biological processes. However, one limitation of this compound is its relatively low solubility, which may make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research involving 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its broader physiological effects. Finally, the development of more soluble analogs of this compound may enhance its usefulness as a tool for investigating GABA(A) receptor function.

Synthesis Methods

The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide involves several steps, including the reaction of 4-methoxybenzohydrazide with propionic anhydride to form the corresponding propionic acid hydrazide. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine and N-propylbutyric acid chloride to produce the final product.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have activity as a modulator of GABA(A) receptors, which are involved in the regulation of neuronal excitability. Additionally, it has been investigated for its potential as a treatment for epilepsy and other neurological disorders.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-11-17-14(20)5-4-6-15-18-16(19-22-15)12-7-9-13(21-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPISPPAAIMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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